Cyhalodiamide

Description

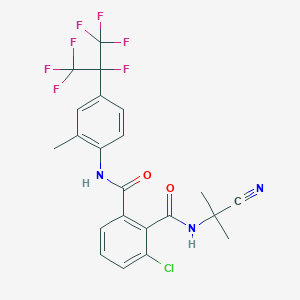

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-N-(2-cyanopropan-2-yl)-1-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]benzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF7N3O2/c1-11-9-12(20(24,21(25,26)27)22(28,29)30)7-8-15(11)32-17(34)13-5-4-6-14(23)16(13)18(35)33-19(2,3)10-31/h4-9H,1-3H3,(H,32,34)(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRSYETYEADPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)C2=C(C(=CC=C2)Cl)C(=O)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701023909 | |

| Record name | Cyhalodiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262605-53-7 | |

| Record name | Cyhalodiamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262605537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyhalodiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYHALODIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8W4DN7ZFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyhalodiamide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyhalodiamide (ZJ4042) is a novel phthalic diamide insecticide demonstrating high efficacy against a range of lepidopteran pests. Developed by the Zhejiang Research Institute of Chemical Industry, Ltd., its unique mode of action, targeting insect ryanodine receptors, offers a valuable tool for integrated pest management and resistance management strategies. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, biological activity, and analytical methodologies related to this compound. Detailed experimental protocols and visualizations of key pathways are included to support further research and development in this area.

Discovery and Chemical Profile

This compound is a synthetic dicarboxylic acid diamide insecticide developed in China. It is the result of efforts to identify new active ingredients for the control of economically important agricultural pests.

Chemical and Physical Properties

The chemical structure and properties of this compound are summarized in the table below. It is characterized by a complex structure that includes amide and nitrile functional groups.

| Property | Value | Source |

| IUPAC Name | 3-chloro-N2-(1-cyano-1-methylethyl)-N1-[4-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)-2-methylphenyl]phthalamide | ChemicalBook |

| CAS Number | 1262605-53-7 | PubChem |

| Molecular Formula | C₂₂H₁₇ClF₇N₃O₂ | PubChem |

| Molecular Weight | 523.8 g/mol | PubChem |

| Appearance | Not specified (likely solid) | - |

| Boiling Point | 469.1 °C (predicted) | Unspecified |

| Density | ~1.4 g/cm³ (predicted) | Unspecified |

| Water Solubility | Low | AERU |

| Volatility | Non-volatile | AERU |

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving ring-opening and ring-closure reactions.

Synthetic Pathway

The general synthetic route involves a three-step sequence starting from 3-chlorophthalic anhydride. This pathway is efficient and allows for the construction of the complex diamide structure.

Caption: Synthetic workflow for this compound.

Experimental Protocol for Synthesis

The following protocol is a generalized representation of the synthesis of this compound based on available literature.

-

Step 1: Formation of Phthalic Acid Monoamide

-

3-chlorophthalic anhydride is reacted with 2-amino-2-methylpropionitrile in a suitable solvent.

-

The reaction mixture is stirred at a controlled temperature to facilitate the ring-opening of the anhydride and formation of the phthalic acid monoamide intermediate.

-

The product is isolated and purified.

-

-

Step 2: Cyclization to Phthalic Isoimide

-

The phthalic acid monoamide derivative is treated under acidic conditions.

-

This promotes intramolecular cyclization to form the phthalic isoimide.

-

The isoimide is then isolated from the reaction mixture.

-

-

Step 3: Formation of this compound

-

The phthalic isoimide is reacted with 2-methyl-4-heptafluoroisopropylaniline.

-

This final ring-opening and amidation step yields this compound.

-

The final product is purified using techniques such as column chromatography.

-

Mechanism of Action

This compound's insecticidal activity stems from its specific interaction with the insect's muscular system.

Signaling Pathway

The primary target of Cyhalod

Initial Studies on the Insecticidal Activity of Cyhalodiamide: A Technical Overview

Introduction: Cyhalodiamide is a novel phthalic diamide insecticide developed for the control of various agricultural pests. As a member of the diamide class of insecticides (IRAC Group 28), its mode of action is centered on the disruption of muscle function in target organisms. This technical guide provides an in-depth summary of the initial findings regarding its insecticidal activity, mechanism, target pests, and the experimental protocols used for its evaluation.

Mechanism of Action: Ryanodine Receptor Modulation

This compound exerts its insecticidal effects by acting as a potent activator of insect ryanodine receptors (RyRs). These receptors are large ion channels located on the membrane of the sarcoplasmic reticulum in muscle cells, and they are fundamental to the process of excitation-contraction coupling.

Under normal physiological conditions, nerve impulses trigger the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum through RyR channels, leading to muscle contraction. The subsequent re-uptake of Ca²⁺ allows the muscle to relax. This compound binds to a specific site on the insect RyR, locking it in an open conformation. This action leads to a continuous and uncontrolled leakage of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.

The sustained high concentration of cytosolic Ca²⁺ results in permanent muscle contraction, tonic paralysis, cessation of feeding, and ultimately, the death of the insect. A key advantage of this mode of action is its high selectivity for insect RyRs over their mammalian counterparts, contributing to a favorable safety profile for non-target organisms. Furthermore, its unique mechanism means there is no cross-resistance with conventional insecticide classes.

Target Pest Spectrum

Initial studies indicate that this compound is highly effective against a range of lepidopteran (moth and butterfly) pests, which are among the most destructive to agricultural crops. Its primary applications are in the protection of rice, cotton, and various vegetable crops.

Key target pests include:

-

Rice Pests:

-

Rice Leaf Folder (Cnaphalocrocis medinalis)

-

Rice Stem Borer (Chilo suppressalis)

-

Paddy Stem Borer (Scirpophaga incertulas)

-

-

Vegetable Pests:

-

Diamondback Moth (Plutella xylostella)

-

Cabbage Caterpillar (Pieris rapae)

-

Beet Armyworm (Spodoptera exigua)

-

Prodenia litura

-

-

Cotton Pests:

-

Cotton Bollworm (Helicoverpa armigera)

-

-

Other Pests:

-

Studies have also noted activity against the pine wood nematode (Bursaphelenchus xylophilus), the causative agent of pine wilt disease.

-

Quantitative Data on Insecticidal Activity

While specific LC₅₀ (lethal concentration required to kill 50% of a test population) values for this compound from initial peer-reviewed studies are not widely available in the public domain, data from related and well-studied diamide insecticides provide a benchmark for its expected high potency. The table below summarizes the baseline susceptibility of key lepidopteran pests to other diamide insecticides, demonstrating the typical efficacy of this chemical class.

| Insecticide | Pest Species | LC₅₀ Value (mg/L or ppm) | Exposure Time | Bioassay Method | Reference |

| Flubendiamide | Chilo suppressalis | 0.092 mg/L (Baseline) | - | Rice Seedling Dipping | |

| Flubendiamide | Plutella xylostella | 0.021 mg/ml | - | Leaf Dip | |

| Chlorantraniliprole | Plutella xylostella | 0.048 mg/ml | - | Leaf Dip | |

| Chlorantraniliprole | Plutella xylostella | 0.000275 - 0.00037 % | - | Leaf-disc Dip | |

| Cyantraniliprole | Plutella xylostella | 0.007 mg/ml | - | Leaf Dip |

Note: The efficacy of this compound is expected to be within a similar range of high activity against its target pests.

Experimental Protocols: Insect Bioassays

The insecticidal activity of compounds like this compound is typically determined through standardized laboratory bioassays. The leaf-dip or diet-incorporation methods are common for evaluating efficacy against lepidopteran larvae.

Detailed Methodology: Leaf-Dip Bioassay

The leaf-dip bioassay is a standard procedure for assessing the contact and ingestion toxicity of an insecticide against foliage-feeding insects.

-

Preparation of Test Solutions:

-

A stock solution of technical-grade this compound is prepared by dissolving a precise weight in a suitable solvent (e.g., acetone or DMF).

-

A series of serial dilutions are made from the stock solution using distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

-

A control solution containing only the solvent and surfactant in water is also prepared.

-

-

Treatment Application:

-

Host plant leaves (e.g., cabbage discs for Plutella xylostella or rice seedlings for Chilo suppressalis) are excised.

-

Each leaf is individually dipped into one of the test concentrations or the control solution for a standardized period (e.g., 10-30 seconds).

-

The treated leaves are then allowed to air-dry completely on a clean, non-absorbent surface.

-

-

Insect Exposure:

-

The dried, treated leaves are placed into individual ventilated containers, such as petri dishes or multi-well trays, lined with moistened filter paper to maintain humidity.

-

A set number of healthy, uniform-sized larvae (typically 3rd instar) are introduced into each container.

-

Multiple replicates are prepared for each concentration and the control.

-

-

Incubation and Assessment:

-

The containers are maintained under controlled environmental conditions (e.g., 25±2°C, >60% relative humidity, and a set photoperiod).

-

Mortality is assessed at specific intervals, typically 24, 48, and 72 hours after exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Data are corrected for control mortality using Abbott's formula.

-

-

Data Analysis:

-

The mortality data are subjected to probit analysis to calculate the LC₅₀ and LC₉₀ values, along with their 95% confidence limits.

-

Conclusion

Initial studies on this compound establish it as a potent insecticide belonging to the diamide class, with a specific mode of action targeting insect ryanodine receptors. Its primary strength lies in its efficacy against a broad spectrum of destructive lepidopteran pests. While detailed quantitative data on its performance relative to other

Cyhalodiamide: A Technical Overview of its Molecular Characteristics, Synthesis, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cyhalodiamide, a novel phthalic diamide insecticide. The document details its molecular properties, synthesis pathway, and mechanism of action, presenting quantitative data in structured tables and illustrating key processes with diagrams generated using the DOT language.

Core Molecular and Physical Properties

This compound is a synthetic dicarboxylic acid diamide.[1] It is characterized by the following molecular and physical properties:

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₇ClF₇N₃O₂ | [1] |

| Molecular Weight | 523.8 g/mol | [1] |

| IUPAC Name | 3-chloro-N²-(2-cyanopropan-2-yl)-N¹-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]benzene-1,2-dicarboxamide | N/A |

| CAS Number | 1262605-53-7 | [1][2] |

Synthesis Pathway

The synthesis of this compound is achieved through a three-step process involving a ring-opening, ring-closure, and subsequent ring-opening sequence.[3] The process begins with the ring-opening of 3-chlorophthalic anhydride with 2-amino-2-methylpropionitrile to form a phthalic acid monoamide intermediate.[3] This intermediate then undergoes cyclization under acidic conditions to form a phthalic isoimide.[3] The final step involves the ring-opening of the isoimide with 2-methyl-4-heptafluoroisopropylaniline to yield this compound.[3]

Mode of Action: Ryanodine Receptor Activation

The insecticidal activity of this compound is attributed to its function as a ryanodine receptor (RyR) inhibitor.[2][4] It selectively activates insect ryanodine receptors, which are crucial calcium release channels located in the sarcoplasmic reticulum of muscle cells.[1] This activation leads to an uncontrolled release of calcium ions from internal stores, causing continuous muscle contraction and paralysis.[1][5][6] The sustained muscle activation ultimately results in feeding cessation, dehydration, and death of the insect.[2][3]

Insecticidal Spectrum

This compound is primarily effective against Lepidoptera pests.[3][4] Its unique mode of action makes it a valuable tool for integrated pest management and for managing resistance to conventional pesticides.[4] Key target pests include:

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for research and development. While specific, step-by-step laboratory procedures are proprietary and vary, the following outlines a general workflow for the analytical determination of this compound residues in environmental samples, based on established methodologies.

General Workflow for Residue Analysis using QuEChERS and UPLC-MS/MS

This workflow describes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a common approach for the efficient detection of pesticide residues.[1]

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute an endorsement or recommendation for the use of this compound. The synthesis and application of pesticides are subject to strict regulatory oversight. All experimental work should be conducted in accordance with established safety protocols and regulatory guidelines.

References

- 1. Buy this compound | 1262605-53-7 [smolecule.com]

- 2. This compound (Ref: ZJ4042) [sitem.herts.ac.uk]

- 3. How to synthesis this compound?_Chemicalbook [chemicalbook.com]

- 4. CN104430406A - Insecticidal composition containing this compound and application of insecticidal composition - Google Patents [patents.google.com]

- 5. Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Phthalic Diamide Insecticides: A Technical Guide to Mechanism, Efficacy, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalic diamide insecticides represent a significant class of modern crop protection agents, renowned for their novel mode of action and potent activity, primarily against lepidopteran pests.[1][2] This technical guide provides a comprehensive review of phthalic diamide insecticides, with a focus on their molecular mechanism of action, insecticidal spectrum, and the experimental protocols used for their evaluation. Quantitative efficacy data are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and professionals in the field of insecticide development.

Introduction

Phthalic acid diamides are a class of synthetic insecticides that have gained prominence due to their high efficacy, environmental benignity, and low acute toxicity to mammals.[1][2] The first commercially successful example of this class was flubendiamide, introduced by Nihon Nohyaku.[3] These compounds are distinguished by their unique mode of action, which sets them apart from other major insecticide classes like organophosphates, carbamates, and pyrethroids.[4][5] Their primary target is the insect ryanodine receptor, a crucial component in muscle function.[6][7]

Chemical Structure

The chemical structure of phthalic acid diamides is characterized by three key moieties: a phthaloyl group, an aliphatic amide moiety, and an aromatic amide moiety.[8][9] The specific substitutions on these moieties significantly influence the insecticidal activity of the compound. For instance, flubendiamide features a heptafluoroisopropyl group on the anilide moiety and an iodine atom on the phthalic acid moiety, which contribute to its lipophilicity and potent insecticidal properties.[8]

Mechanism of Action: Ryanodine Receptor Modulation

Phthalic diamide insecticides exert their insecticidal effect by selectively activating insect ryanodine receptors (RyRs).[3][7] RyRs are large, tetrameric calcium-permeable ion channels located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[3][7]

The binding of phthalic diamides to the insect RyR causes an uncontrolled release of calcium ions from intracellular stores into the cytoplasm.[6][10] This disruption of calcium homeostasis leads to a series of physiological effects in the target insect, including:

Importantly, phthalic diamides bind to a site on the insect RyR that is distinct from the binding site of ryanodine itself, acting as allosteric modulators.[4][6] This novel mode of action contributes to their effectiveness against pests that have developed resistance to other insecticide classes. Furthermore, these compounds exhibit a high degree of selectivity for insect RyRs over their mammalian counterparts, which is a key factor in their favorable safety profile for non-target organisms.[6][10]

Mechanism of action of phthalic diamide insecticides.

Insecticidal Spectrum and Efficacy

Phthalic diamide insecticides are particularly effective against a broad spectrum of lepidopteran pests, which are known to cause significant damage to a wide range of crops.[1][2]

| Insecticide | Target Pest | Efficacy (LC50) | Reference |

| Flubendiamide | Plutella xylostella (Diamondback Moth) | Varies by population | [1] |

| Flubendiamide | Spodoptera litura (Tobacco Cutworm) | 0.031 ppm (2016-17), 0.045 ppm (2017-18) | [11] |

| Flubendiamide | Chloridea virescens (Tobacco Budworm) | 27.972 ng/mL | [12] |

| Chlorantraniliprole | Spodoptera litura | 0.086 ppm (2016-17), 0.083 ppm (2017-18) | [11] |

| Chlorantraniliprole | Chloridea virescens | 4.819 ng/mL | [12] |

Note: LC50 (Lethal Concentration, 50%) values can vary significantly based on the specific insect population, developmental stage, and bioassay conditions.

Experimental Protocols

The evaluation of phthalic diamide insecticides involves a range of experimental protocols to determine their efficacy, mechanism of action, and potential for resistance development.

Insect Rearing

-

Objective: To maintain a healthy and genetically consistent insect colony for bioassays.

-

Methodology:

-

Obtain a susceptible strain of the target insect species.

-

Rear the insects under controlled laboratory conditions (e.g., 25 ± 2°C, 60 ± 10% relative humidity, 16:8 light:dark photoperiod).[13]

-

Provide a suitable artificial diet or host plant material for larval development.[13]

-

Maintain the colony for several generations without exposure to insecticides to ensure a susceptible baseline.[13]

-

Larval Toxicity Bioassay (Leaf-Dip Method)

-

Objective: To determine the lethal concentration (e.g., LC50) of the insecticide against target pest larvae.

-

Methodology:

-

Prepare a series of dilutions of the phthalic diamide insecticide in a suitable solvent (e.g., water with a surfactant).

-

Excise leaf discs from the host plant (e.g., cabbage, castor).

-

Dip the leaf discs into the respective insecticide solutions for a standardized period (e.g., 10-30 seconds) and allow them to air dry.

-

Place the treated leaf discs individually into petri dishes or multi-well plates lined with moistened filter paper.

-

Introduce a single, healthy third-instar larva onto each leaf disc.[11]

-

Seal the containers and incubate under controlled conditions.

-

Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).[11]

-

Analyze the mortality data using probit analysis to calculate the LC50 value.[11]

-

Calcium Imaging

-

Objective: To visualize the effect of the insecticide on intracellular calcium levels in insect neurons or muscle cells.

-

Methodology:

-

Isolate neurons or muscle cells from the target insect.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2).[6]

-

Mount the cells on a microscope equipped for fluorescence imaging.

-

Establish a baseline fluorescence reading.

-

Apply the phthalic diamide insecticide to the cells.

-

Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.[6]

-

Radioligand Binding Assay

-

Objective: To characterize the binding of the phthalic diamide insecticide to the ryanodine receptor.

-

Methodology:

-

Prepare microsomal membrane fractions from insect muscle tissue, which are enriched in RyRs.[6]

-

Synthesize a radiolabeled version of the phthalic diamide (e.g., [3H]flubendiamide).

-

Incubate the membrane fractions with the radiolabeled ligand in the presence and absence of increasing concentrations of the unlabeled insecticide.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Analyze the data to determine the binding affinity (Kd) and the number of binding sites (Bmax).[6]

-

Experimental workflow for evaluating phthalic diamide insecticides.

Resistance to Phthalic Diamide Insecticides

As with any class of insecticides, the development of resistance is a concern. Resistance to diamide insecticides, including phthalic diamides, has been documented in several pest species, most notably the diamondback moth, Plutella xylostella.[14][15] The primary mechanism of resistance involves target-site mutations in the ryanodine receptor gene.[14][16] Specific amino acid substitutions can reduce the binding affinity of the insecticide to the RyR, thereby diminishing its efficacy.[15] Monitoring for the emergence of resistance and implementing integrated pest management (IPM) strategies are crucial for preserving the long-term effectiveness of phthalic diamide insecticides.

Conclusion

Phthalic diamide insecticides are a valuable tool in modern agriculture, offering potent and selective control of major lepidopteran pests. Their unique mode of action, targeting the insect ryanodine receptor, provides an effective alternative to older insecticide chemistries and is a cornerstone of many resistance management programs. A thorough understanding of their mechanism, efficacy, and the experimental methods used for their evaluation is essential for the continued development of novel and sustainable crop protection solutions. Future research should focus on understanding the nuances of resistance mechanisms and discovering new diamide structures with improved activity and spectrum.

References

- 1. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diamide insecticides - Wikipedia [en.wikipedia.org]

- 4. Insect Ryanodine Receptor: Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. Phthalic acid diamides activate ryanodine-sensitive Ca2+ release channels in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. biochemjournal.com [biochemjournal.com]

- 12. Sublethal Effects of Diamide Insecticides on Development and Flight Performance of Chloridea virescens (Lepidoptera: Noctuidae): Implications for Bt Soybean Refuge Area Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxicity and Sublethal Effects of Diamide Insecticides on Key Non-Target Natural Predators, the Larvae of Coccinella septempunctata L. (Coleoptera: Coccinellidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid selection for resistance to diamide insecticides in Plutella xylostella via specific amino acid polymorphisms in the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Cyhalodiamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyhalodiamide, a potent insecticide, operates through the novel mechanism of activating insect ryanodine receptors, leading to uncontrolled calcium release and subsequent paralysis. Its synthesis is a multi-step process involving several key intermediates. This technical guide provides a detailed overview of the core intermediates in the this compound synthesis pathway, complete with experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways.

Introduction

This compound is a phthalamide insecticide with a unique mode of action, making it an important tool in pest management. The synthesis of this complex molecule relies on a convergent strategy, bringing together key fragments in a precise sequence. Understanding the synthesis of the core intermediates is crucial for process optimization, scale-up, and the development of novel analogues. This guide will focus on the principal intermediates and the methodologies for their preparation.

The Synthetic Pathway of this compound

The synthesis of this compound proceeds through a three-step sequence involving ring-opening, ring-closure, and a final ring-opening reaction. The key intermediates in this pathway are:

-

Intermediate I: 2-((1-cyano-1-methylethyl)carbamoyl)-6-chlorobenzoic acid

-

Intermediate II: 2-(1-cyano-1-methylethyl)-4-chloroisoindoline-1,3-dione

-

Intermediate III: 2-methyl-4-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)aniline

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Key Intermediates and Their Synthesis

This section provides detailed experimental protocols and quantitative data for the synthesis of the key intermediates.

Intermediate I: 2-((1-cyano-1-methylethyl)carbamoyl)-6-chlorobenzoic acid

This phthalamic acid derivative is the product of the initial ring-opening reaction.

Experimental Protocol:

The synthesis of Intermediate I is achieved through the reaction of 3-chlorophthalic anhydride with 2-amino-2-methylpropionitrile. While specific public domain protocols with precise quantities are proprietary, a general laboratory-scale procedure can be outlined based on analogous reactions.

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorophthalic anhydride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

To this solution, add 2-amino-2-methylpropionitrile (1.0-1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure phthalamic acid derivative.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | >95% (typical) | General chemical knowledge |

| Purity | High | General chemical knowledge |

| Reaction Time | 2-4 hours | General chemical knowledge |

| Temperature | Room Temperature | General chemical knowledge |

Intermediate II: 2-(1-cyano-1-methylethyl)-4-chloroisoindoline-1,3-dione

This phthalic isoimide is formed through the cyclization of Intermediate I.

Experimental Protocol:

The cyclization of the phthalamic acid derivative is typically carried out under acidic conditions.

-

Suspend Intermediate I (1.0 eq) in a solvent such as acetic acid.

-

Add a dehydrating agent, such as acetic anhydride (1.5-2.0 eq), to the suspension.

-

Heat the reaction mixture to reflux (around 100-120 °C) for 1-3 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling or after the addition of water.

-

Collect the solid by filtration, wash with water, and dry under vacuum to obtain the phthalic isoimide.

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Cyhalodiamide in Soil and Water

Introduction

Cyhalodiamide is a novel diamide insecticide that effectively controls a range of lepidopteran pests in various crops.[1][2] Its mode of action involves the activation of insect ryanodine receptors (RyRs), leading to an uncontrolled release of intracellular calcium, which causes muscle contraction, paralysis, and ultimately, the death of the insect.[3][4][5][6] Given its agricultural importance, sensitive and reliable analytical methods are crucial for monitoring its residues in environmental matrices such as soil and water to ensure environmental safety and regulatory compliance.

This document provides detailed application notes and experimental protocols for the quantitative determination of this compound in soil and water samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described methods are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing effective analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₇ClF₇N₃O₂ | [3][4] |

| Molecular Weight | 523.8 g/mol | [4] |

| Aqueous Solubility | Low | [7] |

| Boiling Point | 469.1 °C | [3] |

| Density | ~1.4 g/cm³ | [3] |

| InChIKey | NNRSYETYEADPBW-UHFFFAOYSA-N | [4][5] |

Application Note 1: Determination of this compound in Soil using a Modified QuEChERS Method

This note describes a robust and efficient method for the extraction and cleanup of this compound from soil matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, followed by UPLC-MS/MS analysis. The QuEChERS approach is widely adopted for pesticide residue analysis due to its simplicity, high throughput, and minimal solvent consumption.[8][9][10][11][12][13][14]

Experimental Protocol

1. Sample Preparation and Extraction:

-

Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

For dry soil samples, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.[9][10]

-

Add 10 mL of acetonitrile to the tube.

-

Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., magnesium sulfate, primary secondary amine (PSA), and C18).

-

Vortex the tube for 30 seconds.

-

Centrifuge at ≥5000 rcf for 2 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. UPLC-MS/MS Analysis:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound.

Quantitative Data Summary

The following table summarizes the performance of this method for the analysis of this compound in paddy soil, as reported by Liu et al. (2018).[1]

| Parameter | Paddy Soil |

| Limit of Detection (LOD) | 0.0005 mg/kg |

| Limit of Quantification (LOQ) | 0.002 mg/kg |

| Recovery (%) | 73.5 - 107.5 |

| Relative Standard Deviation (RSD) (%) | 1.2 - 10.7 |

| Half-life (days) | 8.77 |

Application Note 2: Determination of this compound in Water using Solid-Phase Extraction (SPE)

This application note details a method for the extraction and concentration of this compound from water samples using solid-phase extraction (SPE), followed by UPLC-MS/MS analysis. SPE is a highly effective technique for the selective extraction of analytes from aqueous matrices, providing clean extracts and high recovery rates.[2][12][15][16][17]

Experimental Protocol

1. Sample Preparation and Extraction:

-

Filter the water sample through a 0.45 µm filter to remove any particulate matter.

-

Condition a polymeric reversed-phase SPE cartridge (e.g., 6 mL, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load 100 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

After loading, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

-

Dry the cartridge under vacuum for 10 minutes.

2. Elution:

-

Elute the retained this compound from the cartridge with 6 mL of acetonitrile into a collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis:

-

The UPLC-MS/MS conditions are the same as described in Application Note 1.

Quantitative Data Summary

The following table presents the performance characteristics for the analysis of this compound in paddy water, based on the study by Liu et al. (2018).[1]

| Parameter | Paddy Water |

| Limit of Detection (LOD) | 0.0005 mg/L |

| Limit of Quantification (LOQ) | 0.01 mg/L |

| Recovery (%) | 73.5 - 107.5 |

| Relative Standard Deviation (RSD) (%) | 1.2 - 10.7 |

| Half-life (days) | 5.37 - 8.45 |

UPLC-MS/MS Parameters for this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | 524.1 | 456.1 | 288.0 | Optimized experimentally |

Note: The specific collision energy should be optimized for the instrument in use to achieve the best sensitivity and fragmentation.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. A Comparative Perspective on Functionally-Related, Intracellular Calcium Channels: The Insect Ryanodine and Inositol 1,4,5-Trisphosphate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phthalic acid diamides activate ryanodine-sensitive Ca2+ release channels in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to synthesis this compound?_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

- 10. unitedchem.com [unitedchem.com]

- 11. Portico [access.portico.org]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The first fully optimized and validated SPE-LC-MS/MS method for determination of the new-generation neonicotinoids in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for Formulating Cyhalodiamide with Other Pesticides for Synergistic Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the synergistic insecticidal effects of combining cyhalodiamide with other pesticides. The following sections detail the rationale behind these combinations, present a structure for recording quantitative data, outline experimental protocols for assessing synergy, and visualize the relevant biological pathways.

Introduction to this compound and Synergistic Formulations

This compound is a diamide insecticide that acts as a ryanodine receptor (RyR) modulator in insects. It provides effective control against a range of lepidopteran pests. To enhance its efficacy, broaden the spectrum of controlled pests, and manage insecticide resistance, this compound can be formulated with other pesticides that have different modes of action.

Formulations with synergistic effects can lead to a greater-than-additive insecticidal activity, allowing for reduced application rates of individual active ingredients, which can be beneficial for the environment and may reduce the development of resistance. A key approach to discovering synergistic combinations is to mix pesticides that target different physiological pathways in the insect.

Patent literature suggests that this compound exhibits synergistic effects when combined with a variety of other insecticides, including abamectin, emamectin benzoate, beta-cypermethrin, thiamethoxam, pymetrozine, dinotefuran, triazophos, and chlorfenapyr.

Data Presentation: Quantifying Synergistic Effects

The following tables are designed to structure the collection of quantitative data from bioassays to determine the synergistic, additive, or antagonistic effects of this compound combinations. Researchers can use these templates to record their experimental findings.

Table 1: Toxicity of Individual Pesticides Against a Target Pest

| Pesticide | Target Pest Species | LC50 (Concentration) | 95% Confidence Limits | Slope ± SE |

| This compound | Plutella xylostella | |||

| Abamectin | Plutella xylostella | |||

| Emamectin benzoate | Plutella xylostella | |||

| Beta-cypermethrin | Plutella xylostella | |||

| Thiamethoxam | Myzus persicae | |||

| Pymetrozine | Myzus persicae | |||

| Dinotefuran | Bemisia tabaci | |||

| Triazophos | Spodoptera litura | |||

| Chlorfenapyr | Plutella xylostella | |||

| Dimehypo | Chilo suppressalis |

Table 2: Synergistic Effects of this compound Combinations

| Combination (Ratio) | Target Pest Species | Observed LC50 of Mixture | Expected LC50 of Mixture | Co-toxicity Coefficient | Synergy Level (Synergistic/Additive/Antagonistic) |

| This compound + Abamectin | Plutella xylostella | ||||

| This compound + Emamectin benzoate | Plutella xylostella | ||||

| This compound + Beta-cypermethrin | Plutella xylostella | ||||

| This compound + Thiamethoxam | Myzus persicae | ||||

| This compound + Pymetrozine | Myzus persicae | ||||

| This compound + Dinotefuran | Bemisia tabaci | ||||

| This compound + Triazophos | Spodoptera litura | ||||

| This compound + Chlorfenapyr | Plutella xylostella | ||||

| This compound + Dimehypo | Chilo suppressalis |

Experimental Protocols

General Bioassay Protocol

A standardized bioassay method, such as the leaf-dip or diet-incorporation method, should be employed to assess the toxicity of individual pesticides and their mixtures.

-

Insect Rearing: Maintain a healthy, susceptible laboratory strain of the target insect pest under controlled conditions (temperature, humidity, photoperiod).

-

Pesticide Stock Solutions: Prepare stock solutions of each pesticide in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) and then make serial dilutions in distilled water containing a non-ionic surfactant.

-

Bioassay:

-

Leaf-Dip Method: Dip host plant leaves in the pesticide solutions for a set time (e.g., 10-30 seconds) and allow them to air dry. Place the treated leaves in petri dishes or other suitable containers with a set number of insect larvae or adults.

-

Diet-Incorporation Method: For chewing insects, incorporate the pesticide solutions into an artificial diet at various concentrations.

-

-

Data Collection: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure. Consider insects that are moribund or unable to move in a coordinated manner as dead.

-

Data Analysis: Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) for each pesticide and mixture.

Protocol for Assessing Synergy using Colby's Method

Colby's method is a widely used formula to determine whether the effect of a pesticide combination is synergistic, additive, or antagonistic.

-

Determine Individual Pesticide Efficacy: From the bioassay, determine the percentage mortality (X and

Application Notes and Protocols for the Quantitative Analysis of Cyhalodiamide in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyhalodiamide is a novel diamide insecticide that is effective against a variety of chewing and sucking insect pests in agriculture.[1] As with any agricultural chemical, it is imperative to monitor its residue levels in plant tissues to ensure food safety and assess its environmental fate. This document provides a detailed protocol for the quantitative analysis of this compound in various plant matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2]

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₂₂H₁₇ClF₇N₃O₂ |

| Molecular Weight | 523.8 g/mol [3] |

| IUPAC Name | 3-chloro-2-N-(2-cyanopropan-2-yl)-1-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]benzene-1,2-dicarboxamide[3] |

Principle of the Method

The analytical method is based on the extraction of this compound from homogenized plant tissue using acetonitrile, followed by a clean-up step using dispersive solid-phase extraction (dSPE). The final determination and quantification are performed by UPLC-MS/MS in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for trace-level analysis.[2][4]

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid, Ultrapure water

-

Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA), C18 sorbent, Graphitized carbon black (GCB) for pigmented samples.

-

Standards: this compound analytical standard (≥98% purity)

-

Equipment: High-speed homogenizer, Centrifuge, Vortex mixer, UPLC-MS/MS system.

Sample Preparation (QuEChERS Method)

-

Homogenization: Weigh 10 g of a representative portion of the plant tissue sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

-

Extraction: Add 10 mL of acetonitrile to the sample tube. Seal and shake vigorously for 2 minutes using a vortex mixer or a high-speed shaker.[5]

-

Salting-out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[5] Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (dSPE) Clean-up:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.

-

For samples with high pigment content (e.g., spinach, kale), add 7.5 mg of GCB to the dSPE tube.

-

Vortex the dSPE tube for 1 minute.

-

Centrifuge at ≥ 4000 rpm for 5 minutes.

-

-

Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

Time (min) Flow Rate (mL/min) %A %B 0.0 0.3 95 5 1.0 0.3 95 5 5.0 0.3 5 95 6.0 0.3 5 95 6.1 0.3 95 5 | 8.0 | 0.3 | 95 | 5 |

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

-

Ionization Source: Electrospray ionization (ESI), positive mode

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 500 °C

-

Cone Gas Flow: 150 L/h

-

Desolvation Gas Flow: 1000 L/h

-

MRM Transitions for this compound:

Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) 524.1 439.1 30 15 | 524.1 | 185.1 | 30 | 25 |

Data Presentation

The following table summarizes the quantitative performance of the described method for this compound in various plant matrices, based on a validated study.[2]

Table 1: Method Validation Data for this compound Analysis

| Matrix | Linearity (R²) | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) at 10 µg/kg | RSD (%) |

| Cabbage | >0.99 | 1.0 | 0.3 | 95.2 | 5.1 |

| Tomato | >0.99 | 0.5 | 0.15 | 98.7 | 4.3 |

| Apple | >0.99 | 0.5 | 0.15 | 93.4 | 6.8 |

| Rice | >0.99 | 2.0 | 0.6 | 89.1 | 8.2 |

| Orange | >0.99 | 1.0 | 0.3 | 91.5 | 7.5 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Putative Metabolic Pathway of Diamide Insecticides in Plants

While specific metabolism data for this compound is limited, the metabolic fate of related diamide insecticides, such as Cyantraniliprole, has been studied.[6][7][8][9] The major transformation pathways involve N-demethylation, hydroxylation, and glycosylation.[7][8][9]

Caption: Putative metabolic pathway of diamide insecticides.

References

- 1. Buy this compound | 1262605-53-7 [smolecule.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. This compound | C22H17ClF7N3O2 | CID 85470938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of new generation amide insecticide residues in complex matrix agricultural food by ultrahigh performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Persistence and metabolism of the diamide insecticide cyantraniliprole in tomato plants | Semantic Scholar [semanticscholar.org]

- 7. Persistence and metabolism of the diamide insecticide cyantraniliprole in tomato plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Cyhalodiamide Efficacy Trials: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting laboratory and field efficacy trials of Cyhalodiamide, a diamide insecticide. This compound is a potent active ingredient targeting a range of lepidopteran pests. Its mode of action is the disruption of normal muscle function by activating insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from the sarcoplasmic reticulum, resulting in paralysis and mortality.[1] This document outlines standardized methodologies for bioassays and field studies to evaluate the efficacy of this compound formulations, ensuring robust and comparable data generation for research and development purposes.

Mode of Action: Ryanodine Receptor Modulation

This compound belongs to the Insecticide Resistance Action Committee (IRAC) Group 28.[2] Its target site is the ryanodine receptor, a ligand-gated calcium channel located in the sarcoplasmic and endoplasmic reticulum of insect muscle and nerve cells.[1][3] In a healthy insect, the ryanodine receptor regulates the release of calcium ions (Ca2+) to facilitate muscle contraction in response to a nerve impulse.

This compound binds to the ryanodine receptor, locking it in an open state. This leads to a continuous and uncontrolled release of Ca2+ from the sarcoplasmic reticulum into the cytoplasm. The elevated cytoplasmic Ca2+ concentration causes sustained muscle contraction and paralysis, ultimately leading to the death of the insect. The selective toxicity of this compound towards insects is attributed to differences between insect and mammalian ryanodine receptors.

References

Troubleshooting & Optimization

Troubleshooting Cyhalodiamide residue analysis in complex matrices

Welcome to the technical support center for the analysis of Cyhalodiamide residues in complex matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Q1: I am seeing low and inconsistent recovery of this compound from a low-water content matrix (e.g., grains, dried herbs). What can I do to improve this?

A1: Low recovery in dry matrices is a common issue stemming from inefficient extraction. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used for pesticide residue analysis, is optimized for samples with high water content. For dry samples, modifications are necessary to improve extraction efficiency.

Recommended Protocol Modification:

Before the acetonitrile extraction step, add a specific volume of deionized water to rehydrate the sample. A general guideline is to add enough water to bring the total water content to approximately 80-90%. For a 5-gram sample of a completely dry matrix, for example, you would add 4 mL of water. Allow the sample to hydrate for 30 minutes before proceeding with the standard QuEChERS extraction. This allows the solvent to penetrate the matrix more effectively and extract the analyte.

Q2: My recoveries are still low even after rehydrating my dry sample. What else could be the problem?

A2: If rehydration alone does not solve the low recovery issue, consider the following:

-

Insufficient Shaking/Homogenization: Ensure that your sample is thoroughly homogenized before extraction. During the extraction step with acetonitrile, vigorous shaking is crucial. Using a mechanical shaker can provide more consistent results than manual shaking.

-

Strong Matrix-Analyte Interactions: this compound, like other diamide insecticides, can have strong interactions with certain matrix components. Increasing the extraction time or using a different extraction solvent might be necessary, though this would be a significant deviation from the standard QuEChERS protocol and would require re-validation.

Q3: I am working with a high-fat matrix (e.g., oilseeds, avocado) and my extracts are very dirty, leading to instrument contamination and poor results. How can I clean up my samples more effectively?

A3: High-fat matrices require a more rigorous cleanup step to remove lipids, which can cause significant matrix effects and contaminate your LC-MS/MS system.

Recommended Cleanup Strategies:

-

Dispersive Solid-Phase Extraction (d-SPE) with C18: After the initial QuEChERS extraction and partitioning, use a d-SPE cleanup tube containing C18 sorbent. C18 is effective at retaining nonpolar interferences like fats.

-

Multi-Walled Carbon Nanotubes (MWCNTs): Studies have shown that MWCNTs can be effective in cleaning up complex matrices for the analysis of amide insecticides. They can help reduce matrix interference and remove pigments.[1]

-

Freezer Lipid Removal: For extremely fatty samples, a freeze-out step can be effective. After the initial extraction, place the acetonitrile extract in a freezer at -20°C for at least two hours. The lipids will solidify and can be removed by centrifugation or filtration while the supernatant containing the analyte is collected.

Chromatography & Mass Spectrometry

Q4: I am not sure which MRM transitions to use for this compound on my LC-MS/MS system. Where can I find this information?

A4: While specific Multiple Reaction Monitoring (MRM) transitions can be instrument-dependent, a good starting point is to infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion (typically [M+H]+) and then perform a product ion scan to identify the most abundant and specific product ions.

Based on its chemical structure, you can anticipate potential fragmentation patterns. However, for a robust method, it is always best to optimize these parameters on your specific instrument. Pesticide MRM libraries from instrument vendors can also be a valuable resource.

General Guidance for MRM Development:

-

Prepare a standard solution of this compound (e.g., 1 µg/mL in methanol).

-

Infuse the solution into the mass spectrometer and perform a full scan in positive electrospray ionization (ESI+) mode to identify the protonated molecule [M+H]+.

-

Select the [M+H]+ ion as the precursor ion and perform a product ion scan to identify the major fragment ions.

-

Select at least two to three of the most intense and specific product ions for your MRM method. One will be used for quantification (quantifier) and the others for confirmation (qualifiers).

-

Optimize the collision energy for each transition to maximize the signal intensity.

Q5: I am observing significant signal suppression/enhancement (matrix effects) in my analysis. How can I mitigate this?

A5: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples. They occur when co-eluting matrix components interfere with the ionization of the analyte, leading to inaccurate quantification.

Strategies to Mitigate Matrix Effects:

-

Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for the matrix effects.

-

Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, this may also reduce the analyte concentration to below the limit of quantitation.

-

Improved Cleanup: As discussed in Q3, a more effective cleanup step using sorbents like C18 or MWCNTs can remove interfering compounds.

-

Stable Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS will behave identically to the analyte during extraction, chromatography, and ionization, thus providing the most accurate correction. If a specific SIL-IS for this compound is not available, a closely related diamide insecticide SIL-IS may provide some correction, but this needs to be carefully validated.

Data Interpretation & Quality Control

Q6: My recovery and reproducibility are variable across different batches of samples. What are the likely causes?

A6: Variability in recovery and reproducibility can be due to several factors throughout the analytical workflow.

Troubleshooting Checklist:

-

Inconsistent Sample Homogenization: Ensure that each sample is thoroughly homogenized to ensure the portion taken for analysis is representative.

-

Inaccurate Pipetting: Use calibrated pipettes for all solvent and standard additions.

-

Inconsistent d-SPE Cleanup: Ensure the d-SPE sorbent is properly mixed with the extract and that the centrifugation step effectively separates the sorbent from the supernatant.

-

Analyte Stability: this compound, like many pesticides, can be susceptible to degradation under certain conditions. Ensure that your samples and standards are stored correctly (e.g., protected from light, at a low temperature) and that the pH of your solutions is controlled, as extreme pH can cause hydrolysis.

Experimental Protocols

Modified QuEChERS Protocol for this compound in Soil

This protocol is adapted from the standard QuEChERS method for the analysis of pesticides in soil.

-

Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris.

-

Rehydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute. Let the sample hydrate for 30 minutes.

-

Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.

-

Salting Out: Add the contents of a QuEChERS extraction salt packet (typically containing magnesium sulfate and sodium chloride). Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

d-SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent (e.g., C18 for fatty matrices, or a combination of PSA and C18). Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge the d-SPE tube at 4000 rpm for 5 minutes.

-

Analysis: Take an aliquot of the clear supernatant for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound in various matrices using a modified QuEChERS and LC-MS/MS method.

| Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantitation (LOQ) (µg/kg) |

| Paddy Soil | 88.2 | 5.4 | 5 |

| Rice Straw | 92.5 | 4.1 | 10 |

| Paddy Water | 95.8 | 3.2 | 2 |

| Vegetables (general) | 71.2 - 120 | 3.8 - 9.4 | 0.03 - 0.80 |

Note: These values are indicative and may vary depending on the specific laboratory, instrumentation, and matrix subtype.

Visualizations

References

Technical Support Center: Addressing Insect Resistance to Cyhalodiamide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Cyhalodiamide, particularly concerning insect resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a diamide insecticide that targets and activates the insect ryanodine receptor (RyR). This activation leads to an uncontrolled release of calcium from the sarcoplasmic reticulum within muscle cells, causing continuous muscle contraction, paralysis, and ultimately, the death of the insect.

Q2: My insect population is showing reduced susceptibility to this compound. What are the likely resistance mechanisms?

A2: There are two primary mechanisms of resistance to diamide insecticides like this compound:

-

Target-site resistance: This is the most commonly reported mechanism and involves genetic mutations in the ryanodine receptor (RyR) gene. These mutations can alter the binding site of this compound, reducing its efficacy. Specific mutations, such as G4946E, I4790M, and I4790K in Plutella xylostella, have been linked to varying levels of diamide resistance.[1][2][3][4]

-

Metabolic resistance: This involves the enhanced detoxification of this compound by enzymes before it can reach the RyR target. The main enzyme families implicated are Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CarE).[5][6]

Q3: Are there known cross-resistance patterns between this compound and other insecticides?

A3: Yes, cross-resistance is a significant concern. Due to the shared mode of action, insects resistant to other diamide insecticides (e.g., chlorantraniliprole, flubendiamide, cyantraniliprole) are likely to exhibit resistance to this compound.[1][7][8] Strains with RyR mutations, in particular, show broad cross-resistance across the diamide class.[1][7]

Q4: I have identified a known RyR mutation in my insect population. What level of resistance to diamides should I expect?

A4: The level of resistance conferred by RyR mutations can vary significantly. Studies on Plutella xylostella have shown a hierarchy of resistance based on the specific mutation. For instance, the I4790K mutation generally confers the highest level of resistance, often exceeding 1000-fold, while the G4946E and I4790M mutations provide moderate to high and lower to moderate levels of resistance, respectively.[2][4]

Troubleshooting Guides

Guide 1: Unexpectedly High LC50 Values in Bioassays

Problem: Your dose-response bioassays are yielding significantly higher LC50 values for this compound than expected for a susceptible insect strain.

| Possible Cause | Troubleshooting Step |

| Development of Target-Site Resistance | Screen for known diamide resistance mutations in the ryanodine receptor (RyR) gene (e.g., G4946E, I4790M/K) using molecular techniques like Allele-Specific PCR or sequencing. |

| Elevated Metabolic Detoxification | Conduct biochemical assays to measure the activity of key detoxification enzymes (P450s, GSTs, CarE) and compare to a known susceptible strain. |

| Sub-optimal Bioassay Conditions | Review and standardize your bioassay protocol. Ensure consistency in insect age, sex, and physiological condition.[9] Verify the accuracy of insecticide concentrations and the stability of the formulation.[10][11] |

| Incorrect Mortality Assessment | Diamides can cause rapid feeding cessation, with mortality occurring several days later due to starvation.[12] Ensure your observation period is sufficient to capture the full effect of the insecticide. |

Guide 2: Inconsistent or High Variability in Bioassay Results

Problem: You are observing significant variability between replicates or experiments in your this compound bioassays.

| Possible Cause | Troubleshooting Step |

| Heterogeneous Resistance in the Population | A mix of susceptible and resistant individuals can lead to inconsistent results. Consider establishing isogenic lines or using diagnostic concentrations to determine the frequency of resistant individuals. |

| Inconsistent Insect Handling and Exposure | Standardize the handling of insects and the application of the insecticide to ensure uniform exposure.[11] Factors like the time of day and environmental conditions can influence insect physiology and response. |

| Instability of this compound Solution | Prepare fresh insecticide solutions for each bioassay. Verify the solubility and stability of this compound in your chosen solvent. |

| Biological Variability | Factors such as insect age, sex, and nutritional status can impact susceptibility.[9][13] Use a synchronized population of a specific developmental stage for your assays. |

Quantitative Data Summary

The following tables summarize the impact of known ryanodine receptor mutations on insect susceptibility to various diamide insecticides. While specific data for this compound is limited, the cross-resistance patterns observed provide a strong indication of expected efficacy.

Table 1: Resistance Ratios of Plutella xylostella Strains with Different RyR Mutations to Various Diamide Insecticides

| RyR Mutation | Flubendiamide | Chlorantraniliprole | Cyantraniliprole | Tetraniliprole | Cyclaniliprole |

| G4946E | 739-fold | 39-fold | 136-fold | 129-fold | 43-fold |

| I4790M | 57-fold | 16-fold | 24-fold | 20-fold | 17-fold |

| I4790K | >2778-fold | 1199-fold | 1585-fold | 1259-fold | 1242-fold |

| (Data adapted from a study on introgressed P. xylostella strains)[2] |

Table 2: LC50 Values of a Cyantraniliprole-Resistant Plutella xylostella Strain (KA17) with the I4790K RyR Mutation

| Insecticide | LC50 (mg/L) | Resistance Ratio |

| Cyantraniliprole | >1000 | >100-fold (compared to KU13 strain) |

| Chlorantraniliprole | High | - |

| Flubendiamide | High | - |

| (Data adapted from a study on a cyantraniliprole-resistant P. xylostella strain)[3] |

Experimental Protocols

Protocol 1: Allele-Specific PCR for Detection of the G4946E RyR Mutation

This protocol is a rapid method for detecting the G4946E point mutation in the ryanodine receptor gene, a common cause of diamide resistance.

1. DNA Extraction:

- Extract genomic DNA from individual insects using a standard DNA extraction kit or protocol.

2. Primer Design:

- Design two forward primers specific to the susceptible (G allele) and resistant (E allele) variants at the G4946 position. The 3' end of each primer should correspond to the single nucleotide polymorphism (SNP).

- Design a common reverse primer downstream of the mutation site.

3. PCR Amplification:

- Perform two separate PCR reactions for each individual insect, one with the susceptible-specific forward primer and the common reverse primer, and the other with the resistant-specific forward primer and the common reverse primer.

- Use a standard PCR master mix and appropriate cycling conditions (e.g., initial denaturation at 95°C for 5 min, followed by 35 cycles of 95°C for 30s, 58°C for 30s, and 72°C for 45s, and a final extension at 72°C for 10 min).

4. Gel Electrophoresis:

- Visualize the PCR products on a 1.5% agarose gel.

- Interpretation:

- A band in the susceptible-specific reaction only indicates a homozygous susceptible individual (GG).

- A band in the resistant-specific reaction only indicates a homozygous resistant individual (EE).

- Bands in both reactions indicate a heterozygous individual (GE).

Protocol 2: Biochemical Assay for Glutathione S-Transferase (GST) Activity

This protocol measures the activity of GST enzymes, which can be involved in the metabolic resistance to this compound.

1. Enzyme Preparation:

- Homogenize individual insects or tissue samples in ice-cold phosphate buffer (e.g., 0.1 M, pH 7.5).

- Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

- Collect the supernatant, which contains the crude enzyme extract.

2. Assay Procedure (96-well plate format):

- To each well, add:

- Phosphate buffer

- Enzyme extract

- Reduced glutathione (GSH) solution

- Initiate the reaction by adding 1-chloro-2,4-dinitrobenzene (CDNB) solution.

- Immediately measure the absorbance at 340 nm using a microplate reader.

- Take readings at regular intervals (e.g., every minute for 5 minutes) to determine the rate of reaction.

3. Data Analysis:

- Calculate the change in absorbance per minute (ΔA/min).

- Use the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹ cm⁻¹) to calculate the GST activity (nmol/min/mg protein).

- Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay) to normalize the activity.

Visualizations

Caption: Mode of action of this compound via the ryanodine receptor.

Caption: Primary mechanisms of insect resistance to this compound.

Caption: Workflow for investigating this compound resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Varying contributions of three ryanodine receptor point mutations to diamide insecticide resistance in Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ryanodine receptor mutations (G4946E and I4790K) differentially responsible for diamide insecticide resistance in diamondback moth, Plutella xylostella L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Key role of the ryanodine receptor I4790K mutation in mediating diamide resistance in Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. Characterization of cyantraniliprole resistance in Spodoptera frugiperda: Selection, inheritance pattern, and cross‐resistance to other diamide insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. journals.plos.org [journals.plos.org]

- 10. repository.lsu.edu [repository.lsu.edu]

- 11. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cotton.org [cotton.org]

- 13. How varying parameters impact insecticide resistance bioassay: An example on the worldwide invasive pest Drosophila suzukii - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing the Photostability of Cyhalodiamide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the photostability of Cyhalodiamide during experimental procedures.

Troubleshooting Guide

This guide is designed to help you navigate common challenges encountered when working with photosensitive compounds like this compound.

Issue 1: Rapid degradation of this compound solution upon exposure to ambient light.

| Potential Cause | Recommended Action |

| Inherent Photosensitivity | This compound's chemical structure, containing aromatic amide and organofluorine moieties, may be susceptible to photodegradation.[1] Minimize light exposure by working in a dimly lit area or using amber-colored glassware. |

| Solvent Effects | The polarity of the solvent can influence the rate of photodegradation.[2] Consider testing the stability of this compound in a range of solvents with varying polarities to identify a more stabilizing medium. |

| Presence of Photosensitizers | Impurities in the solvent or reagents may act as photosensitizers, accelerating degradation. Ensure the use of high-purity solvents and reagents. |

| Incorrect Storage | Prolonged exposure to light during storage will degrade the compound. Store stock solutions and solid compounds in the dark, preferably in a light-blocking container at the recommended temperature. |

Issue 2: Inconsistent results in bioassays involving this compound.

| Potential Cause | Recommended Action |

| Photodegradation During Experiment | If the experimental setup involves prolonged exposure to light, the effective concentration of this compound may be decreasing over time. Use a dark control (samples protected from light, e.g., with aluminum foil) to assess the extent of photodegradation.[3] |

| Formation of Photo-adducts | Photodegradation products may interfere with the assay or exhibit unexpected biological activity. Analyze the light-exposed samples using techniques like HPLC or LC-MS to identify potential degradation products. |

| Variability in Light Conditions | Inconsistent light exposure between experiments can lead to variable degradation rates. Standardize the lighting conditions for all assays or perform experiments under controlled, low-light conditions. |

Issue 3: Precipitate formation in this compound solutions after light exposure.

| Potential Cause | Recommended Action |

| Formation of Insoluble Photoproducts | Photodegradation may lead to the formation of less soluble byproducts. Characterize the precipitate to understand the degradation pathway. Consider filtering the solution before use if the precipitate is confirmed to be a degradation product and not the active compound. |

| Solvent Evaporation | If working with volatile solvents, light sources that also emit heat can cause solvent evaporation and increase the concentration, leading to precipitation. Use a sealed container or a temperature-controlled light chamber. |

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for this compound's potential photosensitivity?

A1: this compound possesses several functional groups that can contribute to photosensitivity. It is an aromatic amide and an organofluorine compound.[1] Aromatic amides can undergo photo-Fries rearrangement or cleavage of the N-C bond upon exposure to UV light.[2] The presence of fluorine atoms can also influence the electronic properties of the molecule and its susceptibility to photolytic degradation.[4][5]

Q2: How can I quantitatively assess the photostability of my this compound formulation?

A2: A systematic approach to photostability testing is recommended, following guidelines such as those from the International Council for Harmonisation (ICH) Q1B.[6][7] This involves exposing the sample to a controlled light source that provides a specific illumination and UV energy. The degradation of this compound should be monitored over time using a stability-indicating analytical method, such as HPLC. A dark control sample, shielded from light, should be analyzed in parallel to differentiate between photolytic and thermal degradation.

Q3: What are some potential strategies to enhance the photostability of this compound in my formulations?